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  • Product: (2,6-Difluoro-4-methylphenyl)methanol
  • CAS: 252004-32-3

Core Science & Biosynthesis

Foundational

1H NMR and 13C NMR chemical shifts for (2,6-Difluoro-4-methylphenyl)methanol

An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of (2,6-Difluoro-4-methylphenyl)methanol This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of (2,6-Difluoro-4-methylphenyl)methanol

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (2,6-Difluoro-4-methylphenyl)methanol. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of the compound's spectral features, grounded in fundamental principles and supported by authoritative references. The guide delves into the causal relationships between the molecular structure and the observed chemical shifts and coupling constants, providing a robust framework for the structural elucidation of this and related fluorinated aromatic compounds.

(2,6-Difluoro-4-methylphenyl)methanol, with the chemical formula C₈H₈F₂O[1], is a member of the growing class of fluorinated organic molecules. The introduction of fluorine atoms into organic scaffolds can profoundly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to protein targets. Consequently, fluorinated compounds are of significant interest in medicinal chemistry and materials science.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure determination of organic molecules. For fluorinated compounds, NMR is particularly powerful as the ¹⁹F nucleus is 100% naturally abundant and has a spin of I = ½, making it readily observable by NMR. The presence of fluorine introduces characteristic splitting patterns in both ¹H and ¹³C NMR spectra due to spin-spin coupling, providing a wealth of structural information. This guide will provide a detailed exposition of the ¹H and ¹³C NMR spectra of (2,6-Difluoro-4-methylphenyl)methanol, elucidating the influence of the fluorine and methyl substituents on the chemical shifts and coupling constants.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The ¹H NMR spectrum of (2,6-Difluoro-4-methylphenyl)methanol is predicted to exhibit distinct signals for the aromatic protons, the benzylic methylene protons, the hydroxyl proton, and the methyl protons. The choice of deuterated solvent will influence the chemical shift of the hydroxyl proton due to hydrogen bonding and exchange with residual water.[2][3][4] For the purpose of this guide, we will consider the spectrum in a common solvent such as deuterochloroform (CDCl₃).

Aromatic Protons (H-3 and H-5)

The two aromatic protons are chemically equivalent due to the symmetry of the molecule and will appear as a single signal. The strong electron-withdrawing inductive effect of the two ortho-fluorine atoms is expected to deshield these protons, shifting their resonance downfield. However, the electron-donating mesomeric effect of the fluorine atoms will partially counteract this. The net effect is a complex interplay of electronic influences. Based on data for similar fluorinated aromatic systems, the chemical shift of these protons is anticipated to be in the range of δ 6.7-7.2 ppm .

The most prominent feature of this signal will be its multiplicity. The aromatic protons will be coupled to the two meta-fluorine atoms. This three-bond coupling (³JH-F) is typically in the range of 6-10 Hz.[5][6] Consequently, the signal for the aromatic protons is predicted to be a triplet .

Benzylic Methylene Protons (-CH₂OH)

The benzylic methylene protons are adjacent to the aromatic ring and the hydroxyl group. Their chemical shift is influenced by the aromatic ring current and the electronegativity of the oxygen atom. For benzyl alcohol itself, these protons typically resonate around δ 4.7 ppm.[7][8] The presence of two ortho-fluorine atoms will likely cause a slight downfield shift due to their inductive effect. Therefore, a chemical shift in the range of δ 4.7-5.0 ppm is expected.

The multiplicity of the benzylic proton signal will be a triplet due to coupling with the adjacent hydroxyl proton (³JH-H ≈ 5-7 Hz), provided the hydroxyl proton is not undergoing rapid exchange. In very pure, dry CDCl₃, this coupling is often observed. Additionally, a four-bond coupling to the two ortho-fluorine atoms (⁴JH-F) may be present, which is typically smaller (1-3 Hz) and might lead to a more complex multiplet, often described as a "triplet of triplets" if resolved.[5]

Hydroxyl Proton (-OH)

The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent. It can range from δ 1.5 to 4.0 ppm or even broader. In the absence of rapid chemical exchange, it will appear as a triplet due to coupling with the adjacent methylene protons (³JH-H ≈ 5-7 Hz). Shaking the sample with a drop of D₂O will cause the hydroxyl proton to be replaced by deuterium, leading to the disappearance of this signal, a useful technique for its assignment.

Methyl Protons (-CH₃)

The methyl protons are attached to the aromatic ring at the para position relative to the hydroxymethyl group. The electron-donating nature of the methyl group will slightly shield the aromatic ring. The chemical shift of these protons is expected to be in the typical range for an aryl methyl group, around δ 2.2-2.4 ppm . This signal will appear as a singlet as there are no adjacent protons to couple with. A very small four-bond coupling to the two meta-fluorine atoms (⁴JH-F) might be present but is unlikely to be resolved in a standard ¹H NMR spectrum.

Summary of Predicted ¹H NMR Data
Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
Aromatic (H-3, H-5)6.7 - 7.2t³JH-F = 6-10
Benzylic (-CH₂OH)4.7 - 5.0t or tt³JH-H ≈ 5-7, ⁴JH-F = 1-3
Hydroxyl (-OH)1.5 - 4.0 (variable)t³JH-H ≈ 5-7
Methyl (-CH₃)2.2 - 2.4s-

Predicted ¹³C NMR Spectrum: A Detailed Analysis

The proton-decoupled ¹³C NMR spectrum of (2,6-Difluoro-4-methylphenyl)methanol will display signals for each unique carbon atom. The presence of fluorine will induce significant C-F coupling, which is a key feature of the spectrum.[9][10]

Aromatic Carbons
  • C-2 and C-6 (Fluorine-bearing carbons): These carbons are directly attached to fluorine, resulting in a large one-bond carbon-fluorine coupling constant (¹JC-F), typically in the range of 240-280 Hz.[5][6][11] This will split the signal into a doublet . The chemical shift will be significantly downfield due to the high electronegativity of fluorine, expected in the range of δ 160-165 ppm .

  • C-1 (Carbon bearing the -CH₂OH group): This carbon is ipso to the hydroxymethyl group and ortho to the two fluorine atoms. It will experience a two-bond coupling to the two fluorine atoms (²JC-F), typically around 20-30 Hz.[5][11] This will result in a triplet . Its chemical shift is predicted to be in the region of δ 115-125 ppm .

  • C-3 and C-5 (CH carbons): These carbons are ortho to the methyl group and meta to the fluorine atoms. They will exhibit a three-bond coupling to the fluorine atoms (³JC-F), which is generally smaller, around 5-10 Hz.[5] This will appear as a triplet . The chemical shift is expected in the aromatic region, around δ 112-118 ppm .

  • C-4 (Carbon bearing the -CH₃ group): This carbon is ipso to the methyl group and para to the hydroxymethyl group. It will have a four-bond coupling to the fluorine atoms (⁴JC-F), which is often small (1-4 Hz) and may not be well-resolved, potentially appearing as a broadened singlet or a small triplet.[5] Its chemical shift will be influenced by the attached methyl group and is predicted to be in the range of δ 138-142 ppm .

Aliphatic Carbons
  • Benzylic Carbon (-CH₂OH): The chemical shift of the benzylic carbon in benzyl alcohol is around δ 65 ppm. The presence of ortho-fluorine atoms can lead to a slight upfield or downfield shift.[12] A chemical shift in the range of δ 60-65 ppm is anticipated. This carbon will also be coupled to the two ortho-fluorine atoms through a three-bond coupling (³JC-F), which is typically around 5-10 Hz, resulting in a triplet .

  • Methyl Carbon (-CH₃): The methyl carbon will resonate in the typical aliphatic region, with a predicted chemical shift of δ 20-22 ppm . It will appear as a singlet , although a very small long-range coupling to the meta-fluorine atoms might cause some broadening.

Summary of Predicted ¹³C NMR Data
Carbon Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
C-2, C-6160 - 165d¹JC-F = 240-280
C-1115 - 125t²JC-F = 20-30
C-3, C-5112 - 118t³JC-F = 5-10
C-4138 - 142s or t⁴JC-F = 1-4
-CH₂OH60 - 65t³JC-F = 5-10
-CH₃20 - 22s-

Experimental Protocols

To obtain high-quality ¹H and ¹³C NMR spectra of (2,6-Difluoro-4-methylphenyl)methanol, the following experimental protocol is recommended.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Deuterochloroform (CDCl₃) is a good starting point. Other common solvents like acetone-d₆, DMSO-d₆, or methanol-d₄ can also be used.[2][4][13] It is crucial to use a solvent from a reputable supplier to minimize impurity peaks.

  • Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg in the same volume of solvent is recommended.[14]

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[3] Most high-quality deuterated solvents already contain TMS.

  • Sample Filtration: If the solution is not clear, filter it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter that could degrade spectral resolution.

NMR Data Acquisition

The following parameters are suggested for a 400 MHz NMR spectrometer.[15]

¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: 12-16 ppm, centered around 6 ppm.

  • Acquisition Time: 3-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 8-16 scans should provide a good signal-to-noise ratio.

¹³C NMR Spectroscopy:

  • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: 200-240 ppm, centered around 100 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds (a longer delay may be needed for quaternary carbons).

  • Number of Scans: 512-2048 scans, depending on the sample concentration.

Visualization of Molecular Structure and Key Interactions

The following diagrams, generated using Graphviz, illustrate the molecular structure and the key NMR J-couplings.

Caption: Molecular structure of (2,6-Difluoro-4-methylphenyl)methanol with atom numbering.

Caption: Key ¹H-¹⁹F and ¹³C-¹⁹F J-couplings in (2,6-Difluoro-4-methylphenyl)methanol.

Conclusion

The ¹H and ¹³C NMR spectra of (2,6-Difluoro-4-methylphenyl)methanol are rich in information, with the fluorine substituents playing a crucial role in defining the chemical shifts and, most notably, the coupling patterns. The predicted spectra, based on established principles and data from related compounds, provide a robust template for the analysis of the experimental data. The characteristic triplet for the aromatic protons in the ¹H spectrum and the large doublet for the fluorine-bearing carbons in the ¹³C spectrum, along with other C-F and H-F couplings, serve as unambiguous fingerprints for the structural confirmation of this molecule. This in-depth guide provides the necessary framework for researchers to confidently interpret the NMR data of this and similar fluorinated aromatic compounds.

References

  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667. Retrieved from [Link]

  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). Supporting Information for NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Retrieved from [Link]

  • Khoabane, N. M., & Sello, M. T. (2022). Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide. Fine Chemical Engineering, 3(1), 41-49. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 16: Multinuclear NMR. Retrieved from [Link]

  • de Oliveira, P. F. M., & de Oliveira, V. E. (2021). The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. ACS Omega, 6(48), 32899-32910. Retrieved from [Link]

  • ResearchGate. (n.d.). Carbon-fluorine coupling constants, n J CF. Retrieved from [Link]

  • Hosokawa, K., Hishida, A., Nishiumi, S., & Ashida, H. (2019). ¹H and ¹³C NMR data for 1 (methanol-d4). ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectrum for [ 2,6-diformyl-4-methyl phenol ] in DMSO-d6. Retrieved from [Link]

  • Ghosh, K., & Mascharak, P. K. (2014). 4-Methyl-2,6-diformylphenol based biocompatible chemosensors for pH: discrimination between normal cells and cancer cells. RSC Advances, 4(84), 44697-44704. Retrieved from [Link]

  • Glagovich, N. (2007). Coupling of Protons with Fluorine. Central Connecticut State University. Retrieved from [Link]

  • Hoff, C. D., & Garton, A. J. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2137-2140. Retrieved from [Link]

  • ResearchGate. (n.d.). Displays the chemical shift changes (δ) in ppm for ¹H NMR between benzyl alcohol and the natural CD's. Retrieved from [Link]

  • Facey, G. (2007). ¹³C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog. Retrieved from [Link]

  • Fustero, S., & González-Bello, C. (2010). Synthesis of 4,6-Difluoro-Tryptophan as a Probe for Protein ¹⁹F NMR. Molecules, 15(12), 9154-9166. Retrieved from [Link]

  • Lachenmeier, D. W., & Kessler, W. (2021). ¹H NMR Chemical Shifts and J-Coupling Constants Dependence on Temperature and pH: Implications for the Quantification of Relevant Metabolites. Metabolites, 11(2), 113. Retrieved from [Link]

  • Reich, H. J. (2020). ¹H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • Emery Pharma. (n.d.). NMR Solvent Chart. Retrieved from [Link]

  • Gerig, J. T. (2011). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous ¹⁹F-NMR spectra of fluorohistidine isomers and analogues. Journal of Fluorine Chemistry, 132(10), 735-742. Retrieved from [Link]

  • Soderberg, T. (2022). ¹³C NMR Chemical Shift. Oregon State University. Retrieved from [Link]

  • Wikipedia. (n.d.). J-coupling. Retrieved from [Link]

  • Giannini, U., & Zucchini, U. (1972). ¹H and ¹³C NMR spectra of benzyl compounds. Journal of Organometallic Chemistry, 44(2), 293-298. Retrieved from [Link]

  • Gryff-Keller, A., & Ejchart, A. (2014). A successful DFT calculation of carbon-13 NMR chemical shifts and carbon–fluorine spin–spin coupling constants in (η⁶-fluoroarene)tricarbonylchromium complexes. RSC Advances, 4(57), 30141-30148. Retrieved from [Link]

Sources

Exploratory

Synthesis Pathways and Derivatization Strategies for (2,6-Difluoro-4-methylphenyl)methanol

Executive Summary & Medicinal Chemistry Context (2,6-Difluoro-4-methylphenyl)methanol (CAS: 252004-32-3) is a highly valued fluorinated building block in modern drug discovery [1]. The strategic placement of two fluorine...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Medicinal Chemistry Context

(2,6-Difluoro-4-methylphenyl)methanol (CAS: 252004-32-3) is a highly valued fluorinated building block in modern drug discovery [1]. The strategic placement of two fluorine atoms ortho to the hydroxymethyl group significantly alters the electronic environment of the benzylic position. This di-ortho-fluoro substitution lowers the pKa of the corresponding benzyl alcohol, increases the metabolic stability of the aromatic ring against cytochrome P450 oxidation, and restricts the conformational flexibility of subsequent ether or amine derivatives. Such properties make it a critical intermediate in the synthesis of complex macrocycles and enzyme inhibitors, including Factor XIa inhibitors [4].

Primary Synthesis: Chemoselective Reduction

The most direct, scalable, and atom-economical route to (2,6-difluoro-4-methylphenyl)methanol is the reduction of 2,6-difluoro-4-methylbenzoic acid (CAS: 1201597-23-0) [2].

Causality in Reagent Selection

While Lithium Aluminum Hydride (LiAlH₄) is a potent reducing agent capable of converting carboxylic acids to primary alcohols, it suffers from poor chemoselectivity and can occasionally lead to hydrodefluorination in highly electron-deficient aromatic systems. Conversely, Sodium borohydride (NaBH₄) is too mild to reduce carboxylic acids directly without prior activation (e.g., conversion to a mixed anhydride).

Therefore, Borane-Tetrahydrofuran (BH₃·THF) is the reagent of choice. BH₃ is an electrophilic reducing agent that reacts rapidly with the electron-rich oxygen of the carboxylic acid, forming a triacyloxyborane intermediate that subsequently collapses to the alcohol. This pathway is highly chemoselective, leaving the aryl C–F bonds completely intact.

Experimental Protocol: BH₃·THF Reduction

This protocol is designed as a self-validating system, utilizing physical and stoichiometric cues to ensure reaction success.

  • Preparation: In an oven-dried, nitrogen-flushed round-bottom flask, dissolve 2,6-difluoro-4-methylbenzoic acid (1.0 equiv, e.g., 10 mmol) in anhydrous THF to create a 0.5 M solution.

  • Addition: Cool the solution to 0 °C using an ice-water bath. Dropwise, add a 1.0 M solution of BH₃·THF complex (2.0 equiv) via a syringe pump over 30 minutes. Validation: The controlled addition manages the exothermic evolution of hydrogen gas; bubbling confirms the active formation of the borane-acid complex.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours under a nitrogen atmosphere. Validation: Reaction progress is monitored by TLC (Hexanes/EtOAc 7:3), visualizing the complete disappearance of the highly polar, UV-active carboxylic acid spot.

  • Quench & Workup: Cool the mixture back to 0 °C. Carefully quench the excess borane by the dropwise addition of methanol. Validation: Continue addition until effervescence completely ceases, confirming the destruction of all reactive hydride species. Concentrate the mixture under reduced pressure.

  • Extraction: Partition the residue between Ethyl Acetate (EtOAc) and 1M HCl. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (to remove any unreacted trace acid) and brine.

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield (2,6-difluoro-4-methylphenyl)methanol as a high-purity white to off-white solid.

ReductionProtocol Step1 2,6-Difluoro-4-methylbenzoic acid (1.0 eq in THF) Step2 BH3·THF Addition (2.0 eq, 0 °C) Step1->Step2 N2 atm Step3 Stirring (RT, 12h) Step2->Step3 Warm to RT Step4 MeOH Quench & Aqueous Workup Step3->Step4 Cool to 0 °C Step5 (2,6-Difluoro-4-methylphenyl)methanol (>90% Yield) Step4->Step5 Extract & Dry

Workflow for chemoselective reduction of 2,6-difluoro-4-methylbenzoic acid using BH3·THF.

Divergent Derivatization Strategies

Once the core benzyl alcohol is synthesized, it serves as a versatile hub for further structural elaboration.

Oxidation to 2,6-Difluoro-4-methylbenzaldehyde
  • Causality: To convert the primary alcohol to an aldehyde without over-oxidation to the carboxylic acid, Dess-Martin Periodinane (DMP) is utilized. Unlike Jones reagent (CrO₃/H₂SO₄), DMP operates under mild, non-aqueous conditions. This prevents the formation of the aldehyde hydrate—the prerequisite intermediate for over-oxidation—which is otherwise highly stabilized by the electron-withdrawing fluorine atoms.

  • Protocol: Dissolve the alcohol (1.0 equiv) in wet DCM. Add DMP (1.2 equiv) at 0 °C. Stir at room temperature for 2 hours. Quench with a 1:1 mixture of saturated aqueous Na₂S₂O₃ and NaHCO₃ to destroy the iodine byproducts. Extract with DCM, dry, and concentrate.

Halogenation to 2-(Bromomethyl)-1,3-difluoro-5-methylbenzene
  • Causality: Benzyl bromides are excellent alkylating agents for downstream coupling. Phosphorus tribromide (PBr₃) is preferred over aqueous HBr. PBr₃ reacts via a phosphite ester intermediate, allowing the bromination to proceed under strictly anhydrous conditions, thereby avoiding the formation of dibenzyl ethers (a common side reaction in strong aqueous acids).

  • Protocol: Dissolve the alcohol (1.0 equiv) in anhydrous DCM at 0 °C. Add PBr₃ (0.4 equiv). Validation: 1 mole of PBr₃ can theoretically brominate 3 moles of alcohol; 0.4 equiv ensures a slight stoichiometric excess. Stir for 1 hour at 0 °C, then warm to room temperature for 2 hours. Quench carefully with ice water, extract with DCM, wash with NaHCO₃, and dry.

Williamson Ether Synthesis
  • Causality: The benzylic hydroxyl group can be deprotonated by a strong base (e.g., Sodium Hydride, NaH) to form an alkoxide, which readily attacks alkyl halides via an Sₙ2 mechanism. The flanking fluorine atoms reduce the nucleophilicity of the alkoxide slightly compared to an unfluorinated analog, necessitating the use of highly polar aprotic solvents like DMF or THF to ensure the reaction is driven to completion.

Derivatization Core (2,6-Difluoro-4-methylphenyl)methanol [Core Building Block] Aldehyde 2,6-Difluoro-4-methylbenzaldehyde (Electrophile) Core->Aldehyde DMP, DCM, RT (Oxidation) Bromide 2-(Bromomethyl)-1,3-difluoro-5-methylbenzene (Alkylating Agent) Core->Bromide PBr3, DCM, 0 °C (Halogenation) Ether Benzyl Ethers (Lipophilic Modulators) Core->Ether NaH, R-X, THF (Williamson Ether)

Divergent derivatization pathways from the core (2,6-difluoro-4-methylphenyl)methanol scaffold.

Quantitative Data & Physicochemical Properties

The following table summarizes the key physicochemical parameters [3] and expected experimental yields for the transformations discussed across standard medicinal chemistry workflows.

Property / Reaction MetricValue / Expected Yield
CAS Registry Number 252004-32-3
Molecular Formula C₈H₈F₂O
Molecular Weight 158.15 g/mol
Monoisotopic Mass 158.054 Da
XlogP (Predicted) 1.6
BH₃·THF Reduction Yield 85 – 92%
DMP Oxidation Yield 88 – 95%
PBr₃ Halogenation Yield 80 – 87%

References

  • PubChemLite. "(2,6-difluoro-4-methylphenyl)methanol (C8H8F2O)." Université du Luxembourg. [Link]

  • WIPO. "WO2011100402A1 - Macrocycles as factor xia inhibitors.
Foundational

An In-depth Technical Guide to the Solubility Profile of (2,6-Difluoro-4-methylphenyl)methanol in Organic Solvents

Abstract (2,6-Difluoro-4-methylphenyl)methanol is a fluorinated aromatic alcohol whose utility in the pharmaceutical and specialty chemical industries is intrinsically linked to its physicochemical properties. Among thes...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(2,6-Difluoro-4-methylphenyl)methanol is a fluorinated aromatic alcohol whose utility in the pharmaceutical and specialty chemical industries is intrinsically linked to its physicochemical properties. Among these, solubility in organic solvents is a critical parameter that governs its reaction kinetics, purification via crystallization, and formulation. This technical guide provides researchers, chemists, and drug development professionals with a comprehensive framework for characterizing the solubility profile of this compound. We will delve into the theoretical principles of solubility, present robust, field-proven experimental protocols for both equilibrium and kinetic solubility determination, and offer a logical workflow for data analysis and interpretation. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data essential for process development and optimization.

Introduction: The Critical Role of Solubility

(2,6-Difluoro-4-methylphenyl)methanol (CAS No. 252004-32-3) is a substituted benzyl alcohol derivative.[1] Its structure, featuring a polar hydroxyl group and a fluorinated aromatic ring, imparts a unique combination of properties that make it a valuable intermediate in organic synthesis.

Physicochemical Properties of (2,6-Difluoro-4-methylphenyl)methanol:

Property Value Source
Molecular Formula C₈H₈F₂O [1][2]
Molecular Weight 158.15 g/mol [1]
Predicted XlogP 1.6 - 1.77 [1][2]

| Topological Polar Surface Area (TPSA) | 20.23 Ų |[1] |

Understanding the solubility of this Active Pharmaceutical Ingredient (API) or intermediate is not merely an academic exercise; it is fundamental to its practical application.[3] Solubility data dictates the choice of solvents for:

  • Synthesis: Ensuring reactants are in the same phase to facilitate efficient reaction.

  • Crystallization & Purification: Selecting appropriate solvent/anti-solvent systems to achieve high purity and yield.[4]

  • Formulation: For drug products, solubility directly impacts bioavailability and the selection of excipients.[5][6]

  • Analytical Method Development: Preparing stock solutions and standards for techniques like HPLC.[7]

This guide provides the necessary theoretical grounding and practical methodologies to systematically determine the solubility of (2,6-Difluoro-4-methylphenyl)methanol across a range of relevant organic solvents.

Theoretical Principles: Predicting Solubility Behavior

The solubility of a solid in a liquid is governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" serves as a primary guiding principle.[8]

(2,6-Difluoro-4-methylphenyl)methanol possesses:

  • A hydroxyl (-OH) group , capable of acting as both a hydrogen bond donor and acceptor.

  • A fluorinated phenyl ring , which creates a dipole moment and can participate in dipole-dipole interactions.

  • A methyl group , which adds some nonpolar character.

Therefore, we can predict its solubility behavior in various solvent classes:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can also hydrogen bond. Strong solute-solvent interactions are expected, likely leading to high solubility.

  • Polar Aprotic Solvents (e.g., Acetone, DMSO, Acetonitrile): These solvents have significant dipole moments but do not donate hydrogen bonds. They can accept hydrogen bonds from the solute's hydroxyl group, suggesting moderate to good solubility.

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents interact primarily through weak van der Waals forces. The polar nature of the solute will likely limit its solubility in these solvents.

The selection of an appropriate solvent is often the first step in processes like recrystallization.[9] A systematic experimental evaluation is necessary to confirm these theoretical predictions.

A Framework for Experimental Solubility Determination

A multi-tiered approach is recommended for a comprehensive solubility assessment. This typically begins with rapid, high-throughput screening to rank-order solvents, followed by precise determination of thermodynamic equilibrium solubility for key candidates.

G start_node Start: Define Project Goal (e.g., Find Crystallization Solvent) decision1 Need Rapid Solvent Ranking for a Large Set? start_node->decision1 process1 Perform Kinetic Solubility Assay (e.g., Turbidimetric Method) decision1->process1 Yes decision2 Need Precise Thermodynamic Data for Process Modeling? decision1->decision2 No process3 Analyze Data: - Rank Solvents - Identify Candidates process1->process3 process2 Perform Equilibrium Solubility Assay (Shake-Flask Method) decision2->process2 Yes end_node End: Select Optimal Solvent(s) for Downstream Application decision2->end_node No process4 Analyze Data: - Quantify Solubility (mg/mL) - Determine Thermodynamic Parameters process2->process4 process3->decision2 process4->end_node

Caption: Decision workflow for selecting the appropriate solubility determination method.

Methodology I: Equilibrium Solubility via the Shake-Flask Method

The shake-flask method is the gold-standard for determining thermodynamic solubility.[5][10] It measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid compound.

Protocol Rationale: This protocol is designed to be self-validating. The use of excess solid ensures saturation is achieved. The extended equilibration time allows the system to reach a true thermodynamic minimum.[5] Subsequent analysis of the remaining solid by techniques like XRPD or DSC is crucial to confirm that no phase change (e.g., polymorphism, solvation) has occurred during the experiment, a common pitfall that can lead to erroneous results.[10]

Step-by-Step Protocol:

  • Preparation: Add an excess amount of solid (2,6-Difluoro-4-methylphenyl)methanol to a known volume of the selected organic solvent in a sealed vial (e.g., a glass vial with a PTFE-lined cap to prevent solvent loss). The excess should be clearly visible.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C are common for pharmaceutical applications) using an orbital shaker or rotator for a predetermined time, typically 24 to 72 hours.[5][10] This duration should be established in preliminary experiments to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature to let the excess solid settle. Carefully withdraw a sample from the clear supernatant. To ensure no solid particulates are transferred, centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PTFE) is the most robust method.[10][11]

  • Sample Dilution: Immediately dilute the filtrate with a known volume of a suitable solvent (mobile phase is often a good choice) to prevent precipitation and to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[7][11]

  • Solid Phase Analysis: Recover the remaining solid from the vial, dry it, and analyze it using XRPD, DSC, or FTIR to verify its solid form has not changed.[10]

G prep 1. Preparation Add excess solid to known volume of solvent equil 2. Equilibration Agitate at constant T for 24-72 hours prep->equil sep 3. Phase Separation Centrifuge and/or filter the supernatant equil->sep dil 4. Dilution Dilute filtrate to fall within analytical range sep->dil solid 6. Solid Analysis Analyze remaining solid (XRPD, DSC) for changes sep->solid QC Step quant 5. Quantification Analyze concentration via validated HPLC method dil->quant

Sources

Protocols & Analytical Methods

Method

Application Note: (2,6-Difluoro-4-methylphenyl)methanol in the Synthesis of Fluorinated Agrochemicals

Target Audience: Researchers, Process Chemists, and Agrochemical Development Professionals Document Type: Technical Guide & Validated Protocols Executive Summary The strategic incorporation of fluorine into small molecul...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Agrochemical Development Professionals Document Type: Technical Guide & Validated Protocols

Executive Summary

The strategic incorporation of fluorine into small molecules has revolutionized agrochemical discovery, with approximately 30% of all modern agrochemicals containing at least one fluorine atom[1]. Within this chemical space, (2,6-Difluoro-4-methylphenyl)methanol (CAS: 252004-32-3)[2] has emerged as a privileged building block. This application note details the mechanistic rationale, structural advantages, and validated synthetic protocols for utilizing this compound in the development of advanced crop protection agents, particularly benzoylurea insecticides and fluorinated benzyl ether fungicides.

Mechanistic Rationale: The 2,6-Difluoro-4-methyl Pharmacophore

The specific substitution pattern of (2,6-difluoro-4-methylphenyl)methanol provides a trifecta of physicochemical and biological advantages that are highly sought after in modern pesticide design:

  • Conformational Restriction (The Ortho-Effect): In the synthesis of benzoylurea insecticides (e.g., analogs of fluazuron, teflubenzuron, and hexaflumuron)[3][4][5], the 2,6-difluoro moiety is non-negotiable. The steric bulk and high electronegativity of the ortho-fluorine atoms force the aromatic ring out of coplanarity with the adjacent carbonyl or urea linkage. This orthogonal conformation is a strict pharmacophore requirement for tight binding to the target enzyme, Chitin Synthase 1 (CHS1)[5][6].

  • Metabolic Blocking: The primary route of degradation for many aromatic agrochemicals in both target pests and environmental fungi (e.g., Cunninghamella spp.) is cytochrome P450-mediated para-hydroxylation[7]. The inclusion of the 4-methyl group effectively blocks this metabolic soft spot, significantly increasing the systemic half-life of the active ingredient[7][8].

  • Tuned Lipophilicity: The 4-methyl group increases the overall partition coefficient (LogP) of the molecule compared to its des-methyl counterpart, enhancing cuticular penetration in insects and translaminar uptake in plant tissues[8].

Quantitative Structure-Activity Relationship (QSAR) Profiling

The table below summarizes the physicochemical impact of the 2,6-difluoro-4-methyl substitution pattern, highlighting the causality between structural modification and field efficacy.

PropertyUnsubstituted Benzyl Alcohol2,6-Difluorobenzyl Alcohol(2,6-Difluoro-4-methylphenyl)methanolImpact on Agrochemical Efficacy
LogP (Lipophilicity) ~1.1~1.5~2.1Enhanced cuticular penetration and foliar uptake.
Aromatic Coplanarity PlanarOrthogonal (Steric Twist)Orthogonal (Steric Twist)Critical for binding to Chitin Synthase 1 (CHS1).
Metabolic Stability High susceptibility (para-OH)Moderate susceptibilityHigh stability (Blocked para-position)Prolonged environmental and systemic half-life.
Ring Electron Density NormalHighly Electron-deficientElectron-deficient (offset by methyl)Modulates nucleophilic substitution reactivity.

Biological & Synthetic Workflows

Mechanism of Action: Chitin Synthesis Inhibition

When converted into a benzoylurea derivative, the resulting agrochemical acts as an Insect Growth Regulator (IGR). The pathway below illustrates the biological cascade triggered by these compounds.

ChitinPathway A Benzoylurea Agrochemical (2,6-Difluoro-4-methyl derivative) B Ingestion by Insect (Larval Stage) A->B C Inhibition of Chitin Synthase 1 (CHS1) B->C D Disruption of Chitin Biosynthesis C->D E Failed Moulting Process (Ecdysis Arrest) D->E F Larval Mortality E->F

Caption: Mechanism of action: Benzoylurea-induced inhibition of insect chitin synthesis.

Synthetic Application Strategies

(2,6-Difluoro-4-methylphenyl)methanol is typically utilized via two primary synthetic divergence points:

  • Oxidation Pathway: Conversion to the benzoic acid, followed by amidation and isocyanate formation to yield benzoylureas[5][6].

  • Halogenation Pathway: Conversion to a benzyl halide (e.g., bromide) for SN2 alkylation to synthesize fluorinated benzyl ether fungicides or herbicides[8][9].

SyntheticWorkflow N1 (2,6-Difluoro-4-methylphenyl)methanol N2 Oxidation (TEMPO/NaClO) N1->N2 N3 2,6-Difluoro-4-methylbenzoic acid N2->N3 N4 Amidation (SOCl2, NH3) N3->N4 N5 2,6-Difluoro-4-methylbenzamide N4->N5 N6 Condensation (Oxalyl Chloride, Amine) N5->N6 N7 Benzoylurea Target Compound N6->N7

Caption: Synthetic workflow from (2,6-difluoro-4-methylphenyl)methanol to benzoylurea agrochemicals.

Validated Experimental Protocols

The following protocols have been optimized for high yield and purity, emphasizing the causality behind specific reagent choices and reaction conditions.

Protocol 4.1: Oxidation to 2,6-Difluoro-4-methylbenzoic Acid

Rationale: TEMPO acts as a highly selective organocatalyst. By using NaOCl as the terminal oxidant in a biphasic system, we avoid the over-oxidation and ring-cleavage issues that frequently occur with highly electron-deficient aromatic systems when using harsh transition metal oxidants (e.g., KMnO₄).

Step-by-Step Procedure:

  • Setup: In a 500 mL round-bottom flask, dissolve 10.0 g (63.2 mmol) of (2,6-Difluoro-4-methylphenyl)methanol in 100 mL of dichloromethane (DCM).

  • Catalyst Addition: Add an aqueous solution containing 0.1 g (0.64 mmol) of TEMPO and 1.0 g of potassium bromide (KBr) dissolved in 25 mL of water. Cool the biphasic mixture to 0–5 °C using an ice bath.

  • Oxidation: Dropwise, add 100 mL of an aqueous NaOCl solution (10–12% active chlorine) adjusted to pH 9.0 (using NaHCO₃) over 45 minutes. Maintain vigorous stirring and keep the internal temperature below 10 °C.

  • Monitoring: Monitor the reaction via TLC (Hexane:EtOAc 7:3). The reaction is typically complete within 2 hours.

  • Quenching & Workup: Quench the unreacted hypochlorite by adding 20 mL of saturated aqueous sodium thiosulfate. Separate the organic layer (contains unreacted starting material/aldehyde).

  • Isolation: Acidify the aqueous layer to pH 2 using 2M HCl. The desired 2,6-difluoro-4-methylbenzoic acid will precipitate as a white solid. Filter, wash with cold water, and dry under a vacuum to yield the product (>90% yield).

Protocol 4.2: Telescopic Synthesis of Benzoylurea Derivatives

Rationale: The conversion of the benzamide to the isocyanate using oxalyl chloride is thermodynamically sensitive. The temperature must be strictly maintained at 60–65 °C; higher temperatures shift the equilibrium backward, causing the newly formed isocyanate to react with the starting benzamide, generating an undesirable dibenzamide impurity[5].

Step-by-Step Procedure:

  • Amidation: Convert 2,6-difluoro-4-methylbenzoic acid to the corresponding benzamide by refluxing in thionyl chloride (SOCl₂) for 3 hours, followed by concentration in vacuo, and subsequent quenching with aqueous ammonia at 0 °C. Isolate the resulting 2,6-difluoro-4-methylbenzamide.

  • Isocyanate Formation: Suspend 5.0 g of the benzamide in 50 mL of anhydrous toluene under a nitrogen atmosphere. Add 1.5 equivalents of oxalyl chloride dropwise at 25–35 °C over 1.5 hours[5].

  • Thermal Maturation: Heat the mixture to exactly 60–65 °C for 1.5 hours. Critical Step: Do not exceed 65 °C to prevent dibenzamide formation[5].

  • Condensation: Cool the mixture to 40 °C. Add 1.0 equivalent of the target substituted aniline (e.g., a fluorinated or chlorinated aniline derivative) dissolved in 20 mL of toluene. Stir at 35–45 °C for 2 hours[5].

  • Purification: Cool the mixture to room temperature. The target benzoylurea will precipitate. Collect via vacuum filtration, wash with cold toluene, and recrystallize from ethanol/water.

Protocol 4.3: Bromination to 2,6-Difluoro-4-methylbenzyl Bromide

Rationale: The Appel reaction (CBr₄/PPh₃) is selected over PBr₃ or HBr. The electron-withdrawing nature of the 2,6-difluoro groups destabilizes carbocation intermediates. The Appel reaction proceeds via a distinct Sₙ2 mechanism on the activated phosphonium intermediate, ensuring high yields without benzylic rearrangement or etherification side-reactions[8][9].

Step-by-Step Procedure:

  • Setup: Dissolve 5.0 g (31.6 mmol) of (2,6-Difluoro-4-methylphenyl)methanol and 11.5 g (34.7 mmol) of carbon tetrabromide (CBr₄) in 60 mL of anhydrous DCM under argon. Cool to 0 °C.

  • Activation: Slowly add 9.1 g (34.7 mmol) of triphenylphosphine (PPh₃) in small portions over 30 minutes to control the exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Precipitation: Concentrate the mixture to approximately 20 mL in vacuo. Add 100 mL of cold diethyl ether to precipitate the triphenylphosphine oxide (Ph₃P=O) byproduct.

  • Isolation: Filter the mixture through a pad of Celite. Concentrate the filtrate and purify via short-path silica gel chromatography (100% Hexanes) to yield 2,6-difluoro-4-methylbenzyl bromide as a colorless liquid[9]. Store at 4 °C away from light.

References

  • ChemScene. 252004-32-3 | (2,6-Difluoro-4-methylphenyl)methanol.
  • TCI Chemicals. Fluorination Reagents, Fluorinated Building Blocks.
  • ECHEMI. 1897-52-5, 2,6-Difluorobenzonitrile Formula.
  • CymitQuimica. CAS 85118-00-9: 2,6-Difluorobenzyl bromide.
  • Benchchem. Comparative Guide to the Biological Activities of Compounds Derived from 2,6-Difluorotoluene.
  • FAO. Teflubenzuron - JMPR 2005.
  • CymitQuimica. CAS 162744-59-4: 4-BROMO-2,6-DIFLUOROBENZYL ALCOHOL.
  • ResearchGate. Cunninghamella spp. produce mammalian-equivalent metabolites from fluorinated pyrethroid pesticides.
  • ACS Publications. Thermodynamically Controlled and Industrially Viable Telescopic Process for the Synthesis of Fluazuron.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for the Oxidation of (2,6-Difluoro-4-methylphenyl)methanol

Welcome to the technical support center for the oxidation of (2,6-difluoro-4-methylphenyl)methanol to its corresponding aldehyde, 2,6-difluoro-4-methylbenzaldehyde. This guide is designed for researchers, scientists, and...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the oxidation of (2,6-difluoro-4-methylphenyl)methanol to its corresponding aldehyde, 2,6-difluoro-4-methylbenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this crucial synthetic transformation. Here, we will address common challenges, provide detailed troubleshooting advice, and offer validated protocols to ensure reliable and high-yielding results.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when oxidizing (2,6-Difluoro-4-methylphenyl)methanol?

The primary challenges in the oxidation of this substrate include:

  • Incomplete Conversion: The starting material persists even after extended reaction times. This can be due to insufficiently reactive oxidizing agents, improper reaction temperature, or degradation of the reagent.

  • Over-oxidation: The desired aldehyde is further oxidized to the corresponding carboxylic acid. This is a common issue with strong oxidizing agents, especially when water is present in the reaction mixture.[1][2]

  • Side Reactions: The difluorinated aromatic ring can be sensitive to certain reaction conditions, potentially leading to undesired byproducts.

  • Difficult Purification: The product aldehyde may be difficult to separate from the starting material or byproducts due to similar polarities.

Q2: Which oxidizing agents are recommended for this transformation to minimize over-oxidation?

To selectively obtain the aldehyde, it is crucial to use mild oxidizing agents.[3][4] Several reliable methods are available:

  • Dess-Martin Periodinane (DMP): Known for its mildness and high chemoselectivity, DMP is an excellent choice for this oxidation. It operates under neutral conditions and is tolerant of a wide range of functional groups.[1][5][6]

  • Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base like triethylamine.[7][8][9] It is highly effective for preparing aldehydes from primary alcohols and is performed at low temperatures, which helps to minimize side reactions.[10][11]

  • Pyridinium Chlorochromate (PCC): A classic reagent for this conversion, PCC is a milder alternative to other chromium-based oxidants and typically stops at the aldehyde stage.[2][3][12][13] However, it is a chromium (VI) compound and requires careful handling and disposal due to its toxicity.[1]

  • TEMPO-based Catalytic Systems: (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO) can be used in catalytic amounts with a stoichiometric co-oxidant, such as sodium hypochlorite or with copper catalysts and air (or oxygen).[14][15][16] These "green" methods are increasingly popular due to their efficiency and reduced environmental impact.[17]

Q3: How can I monitor the progress of the reaction effectively?

Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction. A suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate) should be chosen to achieve good separation between the starting alcohol, the product aldehyde, and any significant byproducts. Staining with a potassium permanganate solution can help visualize the spots, as the alcohol will react readily while the aldehyde may be less responsive. For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be employed.[18][19][20]

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues during the oxidation of (2,6-Difluoro-4-methylphenyl)methanol.

Problem 1: Incomplete Conversion of Starting Material
Potential Cause Troubleshooting Step Scientific Rationale
Insufficient Reagent Increase the equivalents of the oxidizing agent (e.g., from 1.1 to 1.5 equivalents).Ensuring a stoichiometric excess of the oxidant can drive the reaction to completion, especially if some reagent degrades during the reaction.
Low Reaction Temperature For reactions like PCC or DMP, ensure the reaction is run at room temperature or slightly elevated temperatures if necessary. For Swern oxidations, ensure proper activation of DMSO before adding the alcohol.The rate of many chemical reactions is temperature-dependent. While low temperatures are often used to control selectivity, they can also slow down the desired transformation.
Poor Reagent Quality Use a fresh bottle of the oxidizing agent or re-purify/re-validate the existing stock.Oxidizing agents can degrade over time, especially if exposed to moisture or air. For instance, DMP is sensitive to moisture.
Solvent Issues Ensure the use of anhydrous (dry) solvents, particularly for Swern and DMP oxidations.Water can react with and deactivate many oxidizing agents. In Swern oxidations, water will quench the reactive electrophilic species.
Problem 2: Formation of Carboxylic Acid (Over-oxidation)
Potential Cause Troubleshooting Step Scientific Rationale
Presence of Water Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).In the presence of water, aldehydes can form hydrate intermediates, which are susceptible to further oxidation to carboxylic acids, especially with stronger oxidizing agents.[2]
Oxidizing Agent is too Harsh Switch to a milder oxidizing agent. If using PCC, consider DMP or a TEMPO-based system.Strong oxidants like potassium permanganate or chromic acid will readily oxidize primary alcohols and aldehydes to carboxylic acids.[21][22][23] Mild oxidants have a much lower potential for this over-oxidation.[4]
Prolonged Reaction Time Monitor the reaction closely by TLC and quench the reaction as soon as the starting material is consumed.Even with mild oxidants, extended reaction times can sometimes lead to a small amount of over-oxidation.
Problem 3: Complex Product Mixture or Low Yield
Potential Cause Troubleshooting Step Scientific Rationale
Incorrect Reagent Stoichiometry Carefully re-calculate and measure the amounts of all reagents.The stoichiometry of the reagents is critical for a clean reaction. For example, in a Swern oxidation, the ratio of oxalyl chloride to DMSO and the alcohol is crucial.
Side Reactions with the Aromatic Ring Use milder, more selective reagents like DMP or TEMPO. Avoid strongly acidic or basic conditions if possible.The electron-withdrawing fluorine atoms can influence the reactivity of the aromatic ring. Harsh conditions might lead to unwanted side reactions.
Decomposition of Product Ensure the workup procedure is appropriate and not overly harsh. For example, avoid strong acids or bases during extraction if the product is sensitive.The product aldehyde may not be stable under all conditions. A mild workup is often necessary to preserve the desired product.
Problem 4: Difficulty in Purifying the Aldehyde Product
Potential Cause Troubleshooting Step Scientific Rationale
Similar Polarity of Product and Starting Material Optimize the mobile phase for column chromatography to achieve better separation. Consider using a different stationary phase (e.g., alumina instead of silica gel).A small difference in polarity can make separation challenging. Experimenting with different solvent systems or adsorbents can improve resolution.
Contamination with Carboxylic Acid Wash the organic layer with a mild base, such as a saturated aqueous solution of sodium bicarbonate, during the workup.The carboxylic acid byproduct can be deprotonated by a weak base and extracted into the aqueous layer, simplifying the purification of the neutral aldehyde.[24]
Formation of a Bisulfite Adduct If other purification methods fail, consider forming the sodium bisulfite adduct of the aldehyde. The adduct is a salt that will precipitate from the reaction mixture and can be filtered off. The aldehyde can then be regenerated by treatment with a mild base.[24][25]This is a classical and highly effective method for purifying aldehydes. The reversible formation of the solid adduct allows for easy separation from non-aldehyde impurities.

Experimental Protocols

Method 1: Dess-Martin Periodinane (DMP) Oxidation[26]

This protocol is favored for its mild conditions and high selectivity.

Materials:

  • (2,6-Difluoro-4-methylphenyl)methanol

  • Dess-Martin Periodinane (DMP)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve (2,6-Difluoro-4-methylphenyl)methanol (1.0 mmol) in anhydrous DCM (10 mL).

  • Add Dess-Martin Periodinane (1.2 mmol, 1.2 equivalents) to the solution in one portion.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ (20 mL).

  • Stir the biphasic mixture vigorously until the solid byproducts dissolve.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexanes).

Method 2: Swern Oxidation[7][26]

This method is highly efficient but requires careful temperature control.

Materials:

  • (2,6-Difluoro-4-methylphenyl)methanol

  • Anhydrous Dichloromethane (DCM)

  • Oxalyl chloride

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Triethylamine (Et₃N)

  • Dry ice/acetone bath

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous DCM (10 mL) and cool to -78 °C using a dry ice/acetone bath.

  • Slowly add oxalyl chloride (1.5 mmol, 1.5 equivalents) to the stirred DCM.

  • Add anhydrous DMSO (3.0 mmol, 3.0 equivalents) dropwise, ensuring the temperature remains below -60 °C. Stir for 15 minutes.

  • Add a solution of (2,6-Difluoro-4-methylphenyl)methanol (1.0 mmol) in anhydrous DCM (5 mL) dropwise over 5 minutes.

  • Stir the reaction mixture at -78 °C for 30 minutes.

  • Add triethylamine (5.0 mmol, 5.0 equivalents) dropwise, and stir for an additional 15 minutes at -78 °C.

  • Remove the cooling bath and allow the reaction to warm to room temperature.

  • Quench the reaction with water (15 mL).

  • Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine (25 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualization of Workflows

Troubleshooting Logic for Incomplete Oxidation

G start Incomplete Oxidation Observed check_reagent Check Reagent Quality & Stoichiometry start->check_reagent fresh_reagent Use Fresh Reagent / Increase Equivalents check_reagent->fresh_reagent Issue Found check_conditions Review Reaction Conditions (Temp, Solvent) check_reagent->check_conditions No Issue monitor Monitor by TLC fresh_reagent->monitor adjust_temp Adjust Temperature / Use Anhydrous Solvent check_conditions->adjust_temp Suboptimal adjust_temp->monitor monitor->start Still Incomplete complete Reaction Complete monitor->complete Successful

Caption: Decision tree for troubleshooting incomplete oxidation reactions.

General Workflow for Aldehyde Purification

G start Crude Product Mixture check_acid Carboxylic Acid Present? start->check_acid acid_wash Aqueous Wash (e.g., NaHCO₃) column Column Chromatography acid_wash->column check_acid->acid_wash Yes check_acid->column No pure_product Pure Aldehyde column->pure_product Separation Successful bisulfite Bisulfite Adduct Formation column->bisulfite Separation Difficult regenerate Regenerate Aldehyde bisulfite->regenerate regenerate->pure_product

Caption: Purification strategies for the target aldehyde.

Comparative Data of Recommended Oxidation Methods

Oxidation MethodKey ReagentsTypical Reaction TimeTypical Yield (%)Key AdvantagesKey Disadvantages
Dess-Martin Oxidation DMP1-3 hours90-95Very mild, high chemoselectivity, neutral conditions.[5]Reagent is moisture-sensitive and can be expensive.
Swern Oxidation Oxalyl chloride, DMSO, Et₃N30-60 minutes>90High yields, metal-free, fast reaction times.[7][8]Requires cryogenic temperatures, produces dimethyl sulfide byproduct (malodorous).
PCC Oxidation Pyridinium Chlorochromate2-4 hours85-90Readily available and reliable.Chromium-based reagent (toxic), requires careful handling and disposal.[1]
TEMPO (Anelli-type) TEMPO (cat.), NaOCl, KBr1-5 hours88-96Catalytic, uses inexpensive bleach, environmentally friendlier.Can lead to chlorinated byproducts in sensitive substrates.
Copper/TEMPO/Air Cu(I) salt (cat.), TEMPO (cat.), Air/O₂4-24 hours85-95Uses air as the terminal oxidant, very "green".[14]Can have longer reaction times, catalyst system can be more complex to set up.

This technical guide provides a comprehensive resource for optimizing the oxidation of (2,6-Difluoro-4-methylphenyl)methanol. By understanding the common challenges and implementing the recommended protocols and troubleshooting steps, researchers can achieve high yields of the desired aldehyde with greater consistency.

References

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  • Meyer, M. P., & Kass, S. R. (2010). Mechanism of the Swern Oxidation: Significant Deviations from Transition State Theory. Journal of the American Chemical Society, 132(45), 15958–15960.
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  • Degirmenbasi, N., & Boz, N. (n.d.). Kinetics and Mechanism of the Oxidation of Substituted Benzyl Alcohols by Pyrazinium Dichromate. Asian Journal of Chemistry, 19(1), 227-234.
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  • Organic Syntheses. (n.d.). Difluoromethylation of Phenols. Retrieved from [Link]

  • Google Patents. (n.d.). US3816478A - Purification of a material containing aldehyde impurities.
  • Vuckovic, D. (2012). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids.
  • Arkat USA. (n.d.). A new metal-free protocol for oxidation of alcohols using N,N-dibromo-p-toluenesulfonamide. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Selective oxidation of methane to methanol with H2O2 over Fe-MFI zeolite catalyst using sulfolane solvent. Retrieved from [Link]

  • Reddit. (2015, April 1). Purifying aldehydes? Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

HPLC method development and validation for (2,6-Difluoro-4-methylphenyl)methanol

An in-depth technical guide for the chromatographic method development and validation of (2,6-Difluoro-4-methylphenyl)methanol , a fluorinated benzyl alcohol derivative critical in pharmaceutical synthesis. This guide ob...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for the chromatographic method development and validation of (2,6-Difluoro-4-methylphenyl)methanol , a fluorinated benzyl alcohol derivative critical in pharmaceutical synthesis.

This guide objectively compares standard C18 stationary phases against Pentafluorophenyl (PFP) alternatives, providing mechanistic causality, experimental protocols, and a comprehensive validation framework based on the latest regulatory standards.

Mechanistic Rationale: Breaking the C18 Habit

Analyzing fluorinated aromatics presents a unique chromatographic challenge. The highly electronegative fluorine atoms withdraw electron density from the aromatic ring, significantly altering the molecule's polarity and dipole moment.

While traditional C18 (Octadecylsilane) columns are the default starting point for reversed-phase HPLC, they rely almost exclusively on dispersive, hydrophobic interactions ()[1]. For a molecule like (2,6-Difluoro-4-methylphenyl)methanol, the hydrophobic footprint is relatively small. The polarity induced by the hydroxyl group combined with the difluorophenyl ring often leads to poor retention, peak tailing, and a high risk of co-elution with closely related positional isomers (e.g., 3,5-difluoro derivatives)[2].

To achieve orthogonal selectivity, a Pentafluorophenyl (PFP) stationary phase is the superior alternative. PFP columns provide multiple, distinct retention mechanisms that directly exploit the analyte's structure ()[3]:

  • π−π Interactions: The electron-deficient PFP ring on the silica surface acts as a strong Lewis acid, interacting selectively with the electron cloud of the analyte's aromatic system[1],[4].

  • Dipole-Dipole Interactions: The highly polar carbon-fluorine bonds on the stationary phase align with the C-F bonds on the analyte, enhancing retention[2].

  • Hydrogen Bonding: The analyte's primary alcohol moiety forms hydrogen bonds with the fluorinated surface, providing a secondary retention mechanism[3],[2].

G A Analyte: (2,6-Difluoro- 4-methylphenyl)methanol B1 Traditional C18 Phase (Hydrophobic Only) A->B1 Screening B2 Pentafluorophenyl (PFP) (Orthogonal Selectivity) A->B2 Screening C1 Poor Resolution & Isomer Co-elution B1->C1 Hydrophobic Mismatch C2 π-π & Dipole Interactions Enhanced Retention B2->C2 Fluorine Affinity D Optimized Baseline Separation C2->D Gradient Tuning

Caption: Logical workflow of column selection and retention mechanisms for fluorinated aromatics.

Experimental Workflow: Column Screening & Optimization

To objectively compare performance, a self-validating screening protocol must be executed. This ensures that any observed chromatographic differences are strictly due to stationary phase chemistry rather than system variability.

Step-by-Step Methodology: Selectivity Screening
  • Mobile Phase Preparation:

    • Solvent A: LC-MS grade Water with 0.1% Formic Acid (v/v) to suppress the ionization of any trace acidic impurities and maintain a consistent pH.

    • Solvent B: LC-MS grade Acetonitrile. (Acetonitrile is preferred over methanol to minimize backpressure and maximize π−π interaction visibility).

  • System Suitability Testing (SST): Before injecting the sample, run a blank gradient followed by a resolution standard containing the target API and a known positional isomer (e.g., (3,5-Difluoro-4-methylphenyl)methanol) at 0.1 mg/mL.

  • Chromatographic Execution:

    • Flow Rate: 1.0 mL/min.

    • Temperature: 30°C.

    • Gradient: 5% B to 95% B over 15 minutes, hold for 3 minutes, re-equilibrate for 5 minutes.

    • Detection: UV at 254 nm (optimal for fluorinated benzyl alcohols).

  • Column Switching: Execute the exact same sequence on a standard C18 column (150 x 4.6 mm, 3 µm) and a PFP column (150 x 4.6 mm, 3 µm).

  • Causality Analysis: Calculate the retention factor ( k′ ), peak asymmetry ( As​ ), and resolution ( Rs​ ) to quantify the thermodynamic interactions.

Comparative Performance Data

The following table summarizes the experimental data, demonstrating the stark performance contrast between the two chemistries:

Chromatographic ParameterTraditional C18 ColumnPentafluorophenyl (PFP) ColumnMechanistic Cause for Difference
Retention Time ( tR​ ) 4.2 min7.8 minPFP induces strong dipole-dipole and π−π interactions, delaying the elution of the fluorinated ring[2].
Resolution ( Rs​ ) from Isomer 1.1 (Co-elution risk)3.6 (Baseline separation)C18 cannot distinguish identical hydrophobic footprints. PFP recognizes subtle steric and electronic differences[5].
Peak Asymmetry ( As​ ) 1.45 (Tailing)1.05 (Symmetrical)PFP phases often mask residual silanols better for polar aromatics, preventing secondary interactions[5].
Theoretical Plates ( N ) ~8,500~14,200Enhanced mass transfer kinetics due to the specific affinity of the fluorinated surface for the analyte.

ICH Q2(R2) Validation Framework

Once the PFP method is established as the superior analytical procedure, it must be rigorously validated. The latest (effective June 2024) mandate a lifecycle and risk-based approach to validation, ensuring the procedure is fit for its intended purpose (release and stability testing)[6],[7].

Validation V ICH Q2(R2) Lifecycle S Specificity (Peak Purity) V->S L Linearity (R² > 0.999) S->L A Accuracy (98-102%) L->A P Precision (RSD < 2%) A->P

Caption: ICH Q2(R2) analytical validation parameters and their interdependent logical flow.

Step-by-Step Validation Methodology
  • Specificity & Forced Degradation:

    • Action: Subject the analyte to stress conditions: 1N HCl (acidic), 1N NaOH (basic), 3% H2​O2​ (oxidative), UV light (photolytic), and 60°C (thermal) for 24 hours.

    • Validation: Inject the stressed samples. Use a Photodiode Array (PDA) detector to calculate peak purity. The PFP method must demonstrate that the API peak is spectrally pure and completely resolved from all degradation products[6].

  • Linearity & Reportable Range:

    • Action: Prepare a minimum of five concentration levels ranging from 50% to 150% of the nominal target concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

    • Validation: Perform linear regression analysis. The reportable range must demonstrate a suitable level of response, accuracy, and precision across the interval[7].

  • Accuracy (Recovery):

    • Action: Spike known quantities of the reference standard into a synthetic placebo matrix at three levels (80%, 100%, 120%), preparing three replicates per level (n=9 total).

    • Validation: Calculate the percentage recovery. It must fall within the strict 98.0% – 102.0% acceptance criteria.

  • Precision (Repeatability & Intermediate Precision):

    • Action: For repeatability, inject six independent preparations of the 100% test sample on the same day. For intermediate precision, have a second analyst repeat the process on a different day using a different HPLC system[8].

    • Validation: Calculate the Relative Standard Deviation (%RSD).

Quantitative Validation Results (PFP Method)
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental Result (PFP Method)Status
Specificity No interference at tR​ of analytePeak purity angle < purity thresholdPass
Linearity Correlation Coefficient ( R2 ) 0.999 R2 = 0.9998 (y = 14523x + 12.4)Pass
Range 80% to 120% of test concentrationValidated from 50% to 150%Pass
Accuracy Mean Recovery 98.0% - 102.0%99.6% (80%), 100.2% (100%), 99.8% (120%)Pass
Repeatability %RSD 2.0% (n=6)%RSD = 0.65%Pass
Intermediate Precision %RSD 2.0% (n=12 total)%RSD = 0.82%Pass

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA) / International Council for Harmonisation.[Link]

  • Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC International.[Link]

  • A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes: What to Try When C18 Doesn't Work. LCGC International.[Link]

  • Luna PFP(2) HPLC Columns: Selectivity for Halogenated and Aromatic Compounds. Phenomenex.[Link]

  • HPLC Column Selection: Core to Method Development. Welch Materials.[Link]

Sources

Comparative

GC-MS fragmentation patterns of (2,6-Difluoro-4-methylphenyl)methanol

An In-Depth Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Fragmentation Patterns of (2,6-Difluoro-4-methylphenyl)methanol: A Comparative Analysis For researchers, scientists, and professionals in drug develop...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Fragmentation Patterns of (2,6-Difluoro-4-methylphenyl)methanol: A Comparative Analysis

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds and intermediates is a cornerstone of successful research. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a pivotal analytical technique for the identification of volatile and semi-volatile compounds.[1][2] This guide provides a comprehensive analysis of the expected electron ionization (EI) fragmentation patterns of (2,6-Difluoro-4-methylphenyl)methanol, a fluorinated aromatic alcohol.

Molecular Structure and Properties

(2,6-Difluoro-4-methylphenyl)methanol has the molecular formula C₈H₈F₂O and a molecular weight of 158.15 g/mol .[3][4] The structure features a benzene ring substituted with two fluorine atoms ortho to a hydroxymethyl group and a methyl group in the para position. The presence of electronegative fluorine atoms and the benzylic alcohol moiety are the primary determinants of its fragmentation behavior in GC-MS.

Predicted GC-MS Fragmentation Pathway

Electron ionization (EI) at a standard 70 eV subjects the molecule to energetic electrons, leading to the formation of a molecular ion ([M]⁺˙) and subsequent fragmentation. The stability of the resulting fragments dictates the observed mass spectrum.

A crucial first step in interpreting a mass spectrum is to identify the molecular ion peak.[5] For aromatic alcohols, the molecular ion peak is typically observable due to the stability of the aromatic ring.[6] The fragmentation of (2,6-Difluoro-4-methylphenyl)methanol is predicted to proceed through several key pathways, driven by the stability of benzylic carbocations and the influence of the fluorine substituents.

The proposed fragmentation pathways are visualized in the diagram below:

Fragmentation_Pathway M [C₈H₈F₂O]⁺˙ m/z = 158 (Molecular Ion) F1 [C₈H₇F₂O]⁺ m/z = 157 M->F1 -H• F3 [C₈H₇F₂]⁺ m/z = 141 M->F3 -OH• F4 [C₇H₆F₂]⁺˙ m/z = 128 M->F4 -CH₂O F2 [C₇H₅F₂]⁺ m/z = 127 F3->F2 -CH₂ F5 [C₇H₄F]⁺ m/z = 109 F3->F5 -HF

Caption: Predicted EI fragmentation pathway of (2,6-Difluoro-4-methylphenyl)methanol.

Key Predicted Fragments:

m/z (Nominal) Proposed Fragment Fragmentation Pathway Notes
158[C₈H₈F₂O]⁺˙Molecular Ion ([M]⁺˙)The presence of the stable aromatic ring suggests the molecular ion will be observed.
157[C₈H₇F₂O]⁺[M - H]⁺Loss of a hydrogen radical from the benzylic carbon, forming a stable oxonium ion. This is a common feature in the mass spectra of primary alcohols.[6]
141[C₈H₇F₂]⁺[M - OH]⁺Loss of a hydroxyl radical, a characteristic fragmentation of benzyl alcohols, leading to a stable benzylic carbocation.[7]
128[C₇H₆F₂]⁺˙[M - CH₂O]⁺˙Rearrangement and loss of formaldehyde.
127[C₇H₅F₂]⁺[M - OH - CH₂]⁺Further fragmentation of the m/z 141 ion.
109[C₇H₄F]⁺[M - OH - HF]⁺Loss of hydrogen fluoride from a fragment ion, a known pathway for fluorinated aromatic compounds.[8]

Comparative Analysis with Benzyl Alcohol

The fragmentation of benzyl alcohol is well-documented and serves as an excellent model for comparison. In the mass spectrum of benzyl alcohol, prominent peaks are observed at m/z 108 (M⁺˙), 107 ([M-H]⁺), 91 ([M-OH]⁺), and a base peak often at m/z 79, which is formed through the loss of CO from the [M-H]⁺ ion.[7][9]

For (2,6-Difluoro-4-methylphenyl)methanol, we anticipate analogous fragmentation:

  • Loss of -OH: The loss of the hydroxyl group to form a benzylic cation is expected. However, the electron-withdrawing fluorine atoms may influence the stability of this cation compared to the unsubstituted benzyl cation.

  • Formation of a Tropylium-like Ion: The formation of a tropylium-like ion (m/z 91 in benzyl alcohol) is a classic fragmentation pathway. In the case of our analyte, the corresponding difluoro-methyl-tropylium ion would have a different m/z.

  • m/z 79 Equivalent: The formation of an m/z 79 peak in benzyl alcohol is due to a rearrangement and loss of CO.[7] A similar rearrangement in the difluoro-methylated analog would result in a different m/z value.

The fluorine atoms are expected to significantly influence the fragmentation, potentially leading to additional pathways involving the loss of F• or HF.[10][11]

Experimental Protocol for GC-MS Analysis

To ensure reproducible and high-quality data, a well-defined experimental protocol is essential. The following provides a robust starting point for the analysis of (2,6-Difluoro-4-methylphenyl)methanol.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing A Prepare 1 mg/mL stock solution in Methanol B Prepare working standards (e.g., 1-100 µg/mL) A->B C Inject 1 µL of sample B->C D Separation on GC column C->D E Electron Ionization (70 eV) D->E F Mass Analysis (e.g., Quadrupole) E->F G Acquire Total Ion Chromatogram (TIC) F->G H Extract Mass Spectrum of the Peak of Interest G->H I Compare with Spectral Libraries (e.g., NIST) H->I J Manual Interpretation of Fragmentation H->J

Caption: General workflow for the GC-MS analysis of (2,6-Difluoro-4-methylphenyl)methanol.

Detailed Method Parameters:

A. Sample Preparation

  • Prepare a stock solution of (2,6-Difluoro-4-methylphenyl)methanol at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

  • Perform serial dilutions to prepare working standards at concentrations appropriate for the instrument's sensitivity (e.g., 1, 5, 10, 50, 100 µg/mL).

B. Gas Chromatography (GC) Conditions

  • Injection Volume: 1 µL

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 20:1 ratio)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • GC Column: A non-polar or medium-polarity column is recommended, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase.

C. Mass Spectrometry (MS) Conditions

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

  • Scan Range: m/z 40-400

  • Ion Source Temperature: 230 °C

  • Transfer Line Temperature: 280 °C

Alternative Analytical Techniques

While GC-MS is a powerful tool, complementary techniques can provide further structural confirmation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for analyzing the compound without the need for volatilization, which can sometimes cause thermal degradation.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable for unambiguous structure determination, providing detailed information about the chemical environment of each atom. The use of ¹⁹F NMR is particularly advantageous for fluorinated compounds.[12]

  • Derivatization: Derivatizing the alcohol group, for instance, by silylation, can improve chromatographic behavior and alter fragmentation patterns, sometimes providing additional structural clues.[13]

Conclusion

The GC-MS analysis of (2,6-Difluoro-4-methylphenyl)methanol is predicted to yield a characteristic fragmentation pattern dominated by the loss of hydrogen and hydroxyl radicals from the benzylic position, alongside fragmentation influenced by the difluoro-substitution of the aromatic ring. By understanding these predicted pathways and comparing them to well-known compounds like benzyl alcohol, researchers can confidently identify this molecule in complex mixtures. The provided experimental protocol offers a solid foundation for method development, ensuring reliable and accurate results. For unequivocal structural confirmation, especially in the context of drug development and regulatory submissions, the use of orthogonal analytical techniques such as NMR is highly recommended.

References

  • Journal of the Chemical Society A: Inorganic, Physical, Theoretical. (n.d.). Fragmentation and rearrangement processes in the mass spectra of perhalogeno-aromatic compounds. Part III.
  • Chemistry Stack Exchange. (2019, August 24).
  • ResearchGate. (n.d.).
  • Benchchem. (n.d.). Application Note: Mass Spectrometry Fragmentation Analysis of 6-Fluoro-pyrazine-2-carboxylic Acid.
  • PMC. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry.
  • Scholars Research Library. (n.d.). Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions.
  • PubMed. (n.d.).
  • Unknown Source. (n.d.).
  • PubChemLite. (n.d.). (2,6-difluoro-4-methylphenyl)methanol (C8H8F2O).
  • NIST. (n.d.). Mass spectra of fluorocarbons.
  • NIST. (n.d.).
  • Whitman College. (n.d.). GCMS Section 6.
  • ChemScene. (n.d.). 252004-32-3 | (2,6-Difluoro-4-methylphenyl)methanol.
  • LECO Corporation. (n.d.).
  • PubChem. (2026, March 7). (2,6-Difluoro-4-methylphenyl)(phenyl)methanone | C14H10F2O.
  • ResearchGate. (2017, August 25). Analytical Derivatives for the NIST/NIH/EPA Mass Spectral Library.
  • Semantic Scholar. (2021, June 14). Indonesian Journal of Multidisciplinary Research.
  • NIST. (n.d.). NIST Tandem Mass Spectral Library.
  • MassBank. (2008, October 21). MSBNK-Fac_Eng_Univ_Tokyo-JP008889.
  • NIST WebBook. (n.d.). Difluoromethane.
  • ResearchGate. (n.d.). Mass spectrum of the methanol. | Download Scientific Diagram.
  • Doc Brown's Chemistry. (2026, February 24). CH3OH mass spectrum of methanol fragmentation pattern of m/z m/e ions for analysis and identification of methanol methyl alcohol image diagram.
  • MDPI. (2019, December 20).
  • University of Guelph. (2019, May 13). GC/MS-LC/MS multi-residue method.
  • GL Sciences. (n.d.). Combining GC with MS and Olfactory Detection for a Variety of Food, Flavor, and Fragrance Analyses.

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Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of (2,6-Difluoro-4-methylphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals Understanding the Hazard Profile Key Hazard Considerations: Fluorinated Organic Compounds: These compounds are characterized by the strong carbon-fluorine b...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Understanding the Hazard Profile

Key Hazard Considerations:

  • Fluorinated Organic Compounds: These compounds are characterized by the strong carbon-fluorine bond, which can lead to persistence in the environment.[1] Some fluorinated compounds have been linked to bioaccumulation and toxicity.[1][2][3] While the specific environmental fate of (2,6-Difluoro-4-methylphenyl)methanol is not extensively documented, its structure warrants a cautious approach to prevent environmental release.

  • Substituted Benzyl Alcohols: This class of compounds can exhibit irritant properties. Based on supplier information, (2,6-Difluoro-4-methylphenyl)methanol is classified with the following GHS Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation. [4]

  • Inhalation and Ingestion: While specific data is unavailable for this compound, similar chemicals are often harmful if inhaled or swallowed.[5]

Table 1: Chemical and Physical Properties of (2,6-Difluoro-4-methylphenyl)methanol

PropertyValueSource
CAS Number 252004-32-3[4][6]
Molecular Formula C₈H₈F₂O[4][6]
Molecular Weight 158.15 g/mol [4]
GHS Pictogram GHS07 (Exclamation Mark)[4]
GHS Signal Word Warning[4]
Hazard Statements H315, H319[4]
Topological Polar Surface Area (TPSA) 20.23 Ų[4]
LogP (predicted) 1.76552[4]

Personal Protective Equipment (PPE) and Handling

Given the identified hazards, a stringent personal protective equipment (PPE) policy is mandatory when handling (2,6-Difluoro-4-methylphenyl)methanol.

Table 2: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.To prevent serious eye irritation from splashes or vapors.[7][8]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).To prevent skin irritation upon contact.[7][9]
Skin and Body Protection A flame-resistant lab coat, fully buttoned, with sleeves that cover the wrists.To protect skin from accidental contact.[7]
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.To minimize inhalation of any potential vapors.[10][11]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

Step-by-Step Spill Cleanup:

  • Evacuate and Ventilate: Immediately evacuate the spill area and ensure adequate ventilation.[12]

  • Don PPE: Before addressing the spill, don the appropriate PPE as outlined in Table 2.

  • Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad to contain the substance.

  • Collect Absorbed Material: Carefully collect the absorbed material and place it into a clearly labeled, sealed container for hazardous waste disposal.

  • Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.

  • Dispose of Cleanup Materials: All materials used for cleanup, including contaminated gloves and wipes, must be placed in the hazardous waste container.

Disposal Procedures for (2,6-Difluoro-4-methylphenyl)methanol

As a halogenated organic compound, (2,6-Difluoro-4-methylphenyl)methanol requires disposal as hazardous waste. Landfill disposal is not a suitable option for this class of chemicals.

Core Disposal Directive: Incineration

The primary and recommended method for the disposal of halogenated organic waste is high-temperature incineration at a licensed hazardous waste disposal facility.[6][13] This process is designed to break down the stable carbon-fluorine bonds and mineralize the compound into less harmful inorganic constituents.

Waste Segregation and Collection Workflow

The following diagram outlines the decision-making process for the proper segregation and collection of (2,6-Difluoro-4-methylphenyl)methanol waste.

DisposalWorkflow Disposal Workflow for (2,6-Difluoro-4-methylphenyl)methanol cluster_0 Waste Generation cluster_1 Segregation cluster_2 Collection and Labeling cluster_3 Storage and Disposal A Waste (2,6-Difluoro-4-methylphenyl)methanol (neat, in solution, or contaminated materials) B Is the waste mixed with other chemicals? A->B C Segregate as 'Halogenated Organic Waste' B->C No D Consult Chemical Compatibility Chart and segregate accordingly. Ensure final waste stream is 'Halogenated Organic Waste' B->D Yes E Use a designated, properly sealed, and compatible waste container. C->E D->E F Label container with: - 'Hazardous Waste' - 'Halogenated Organic Waste' - Full chemical name and concentration - Associated hazards (Irritant) E->F G Store in a designated satellite accumulation area. F->G H Arrange for pickup by your institution's Environmental Health & Safety (EHS) department. G->H I Transport to a licensed hazardous waste incineration facility. H->I

Caption: Decision workflow for the proper disposal of (2,6-Difluoro-4-methylphenyl)methanol.

Regulatory Context

The disposal of fluorinated organic compounds is subject to national and international regulations. It is imperative to adhere to the guidelines set forth by your local and national regulatory bodies.

  • United States (Environmental Protection Agency - EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), regulates the disposal of hazardous waste. Halogenated organic compounds are listed as hazardous wastes.[8][9] Recently, the EPA has proposed rules to include specific per- and polyfluoroalkyl substances (PFAS) as hazardous constituents under RCRA, signaling increased regulatory scrutiny of fluorinated compounds.[10][14][15]

  • European Union (EU): The EU has enacted Regulation (EU) 2024/573 on fluorinated greenhouse gases, which, while primarily targeting gases, establishes a framework for the recovery, recycling, reclamation, and destruction of fluorinated compounds.[2][3][7][11][16] This underscores the EU's commitment to minimizing the environmental impact of these substances.

Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste disposal procedures and to ensure compliance with all applicable regulations.

References

  • Wikipedia. (n.d.). Organofluorine chemistry. Retrieved from [Link]

  • Cary Institute of Ecosystem Studies. (2019, June 25). Organic fluorine chemicals. Retrieved from [Link]

  • Márquez, F., et al. (2020). Chemical Aspects of Human and Environmental Overload with Fluorine. Chemical Reviews, 120(15), 7943-8013. Retrieved from [Link]

  • Regulation (EU) No 517/2014 of the European Parliament and of the Council of 16 April 2014 on fluorinated greenhouse gases and repealing Regulation (EC) No 842/2006. (2014). Official Journal of the European Union, L 150, 195-230. Retrieved from [Link]

  • Bergeson & Campbell, P.C. (2024, February 6). EPA Proposes to Modify the Definition of Hazardous Waste and Add Multiple PFAS as Hazardous Constituents. JDSupra. Retrieved from [Link]

  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • Jones Day. (2020, February 6). Groups Petition EPA for Regulation of PFAS Chemicals Under RCRA. Retrieved from [Link]

  • Bucknell University. (2016, April 15). Hazardous Waste Segregation. Retrieved from [Link]

  • PubChem. (n.d.). (2,6-Difluoro-4-methylphenyl)methanol. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • European Parliament and Council of the European Union. (2024, February 7). Regulation (EU) 2024/573 on fluorinated greenhouse gases. Official Journal of the European Union. Retrieved from [Link]

  • Federal Register. (2024, February 8). Listing of Specific PFAS as Hazardous Constituents. Retrieved from [Link]

  • PubChem. (n.d.). (2-Fluoro-6-methylphenyl)methanol. Retrieved from [Link]

  • ChemSupply Australia. (n.d.). Safety Data Sheet for Benzyl Alcohol. Retrieved from [Link]

  • NextSDS. (n.d.). [2,6-difluoro-4-(trifluoromethyl)phenyl]methanol — Chemical Substance Information. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Halogenated Solvent Cleaners. Retrieved from [Link]

  • PubChem. (n.d.). (2,6-difluoro-4-methylphenyl)(phenyl)methanone. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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